molecular formula C24H29NO3 B14224467 N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide CAS No. 594872-54-5

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide

Cat. No.: B14224467
CAS No.: 594872-54-5
M. Wt: 379.5 g/mol
InChI Key: SUAHMLFOJLHFHS-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide is a complex organic compound with a unique structure that includes a benzamide core, a cyclohexyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Benzoyl Intermediate: This step involves the acylation of 3,5-dimethylbenzoic acid with cyclohexanone under acidic conditions to form the benzoyl intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.

    Amidation: Finally, the benzoyl intermediate is reacted with 2-methylbenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzene ring or the cyclohexyl group are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-cancer properties.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide
  • N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-methoxybenzamide

Uniqueness

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

594872-54-5

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-(3,5-dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide

InChI

InChI=1S/C24H29NO3/c1-16-13-17(2)15-19(14-16)22(26)24(11-6-5-7-12-24)25-23(27)20-9-8-10-21(28-4)18(20)3/h8-10,13-15H,5-7,11-12H2,1-4H3,(H,25,27)

InChI Key

SUAHMLFOJLHFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C)C

Origin of Product

United States

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